3,4-Dichloro-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTIAZVXWYFNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620154 | |
| Record name | 3,4-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103949-58-2 | |
| Record name | 3,4-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Derivatization of 3,4 Dichloro 2 Methylpyridine
Halogen-Directed Reactivity
The reactivity of 3,4-dichloro-2-methylpyridine is largely dictated by the two chlorine substituents on the electron-deficient pyridine (B92270) ring. These halogens serve as reactive handles for a variety of transformations, enabling the synthesis of complex, functionalized pyridine derivatives. The primary pathways for modifying the pyridine core at these positions are nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms, makes this compound a suitable substrate for this transformation. beilstein-journals.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubresearchgate.net In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product.
The presence of two distinct chlorine atoms at the C3 and C4 positions introduces the challenge of regioselectivity. In SNAr reactions of polyhalogenated pyridines and related heterocycles, the position of substitution is influenced by both electronic and steric factors. Generally, substitution is favored at the most electrophilic position that can best stabilize the negative charge of the Meisenheimer intermediate. For dichloropyridines and related systems, nucleophilic attack often occurs preferentially at the C4 (para) position over the C2 (ortho) or C3 (meta) positions relative to the ring nitrogen. wuxiapptec.com Electron-withdrawing groups, such as the second chlorine atom, can further activate the ring towards attack. ambeed.com
The rate of substitution is also dependent on the nature of the leaving group, with fluoride (B91410) typically being more reactive than chloride in SNAr reactions due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. acs.orgnih.govresearchgate.net Various nucleophiles, including alkoxides, amines, and thiols, can be employed to displace the chlorine atoms on this compound, providing access to a wide array of derivatives. For instance, reactions with amines can lead to the formation of aminopyridines, a common structural motif in pharmaceuticals. researchgate.net
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound beyond what is achievable with SNAr reactions alone.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, and it is one of the most widely used methods for constructing biaryl structures. libretexts.org For dihalogenated substrates like this compound, achieving selective mono-substitution is a key synthetic challenge.
Regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated heterocycles can often be controlled by tuning reaction conditions, such as the choice of palladium catalyst, ligand, and base. academie-sciences.frincatt.nl The inherent electronic properties of the substrate play a crucial role, with the oxidative addition of the palladium catalyst generally occurring preferentially at the most electron-deficient C-Cl bond. In related halogenated pyridopyrimidines, regioselective arylation has been demonstrated to occur at the C4 position. academie-sciences.fr This selectivity is justified by the fact that the carbon atom attached to the most deshielded proton in the parent heterocycle is often the most reactive. academie-sciences.fr
By carefully selecting the reaction parameters, it is possible to achieve selective monoarylation of this compound at the C4 position. The initial coupling product, a 3-chloro-4-aryl-2-methylpyridine, retains a chlorine atom that can be used for subsequent functionalization, allowing for the stepwise and controlled synthesis of polysubstituted pyridines. researchgate.net
| Substrate Type | Boronic Acid | Catalyst (mol %) | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene | 83 | academie-sciences.fr |
| Pentachloropyridine | Arylboronic acid (1 equiv.) | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Good | researchgate.net |
| 2,4-Dichloroarene | Arylboronic acid (0.5 equiv.) | Pd₂(dba)₃ | sXPhos | K₃PO₄ | Dioxane | High Selectivity | incatt.nl |
Besides the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are effective for creating carbon-carbon bonds using aryl halides. These methods offer alternative pathways for derivatization, sometimes accommodating functional groups that are incompatible with Suzuki conditions.
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It has been successfully applied to dihalopyrimidines, which are structurally related to dichloropyridines. For example, 2,4-dichloro-6-methylpyrimidine (B20014) undergoes a double Stille coupling with 2-(tributylstannyl)pyridine. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. libretexts.orgnih.gov Organozinc reagents are generally more reactive than organoborons and organotins, which can be advantageous for less reactive aryl chlorides. This reaction provides a powerful tool for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes. This reaction could be used to introduce alkynyl substituents onto the this compound core, which are versatile intermediates for further transformations, such as cycloadditions or conversion into other functional groups. researchgate.netresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling (e.g., selective monoarylation)
Methyl Group Transformations
The methyl group at the C2 position of this compound is not merely a passive substituent; it offers an additional site for chemical modification, distinct from the reactivity of the halogenated ring.
The C(sp³)–H bonds of the methyl group are susceptible to radical reactions, providing a pathway for functionalization that is complementary to reactions on the pyridine ring. These transformations typically proceed via a hydrogen atom abstraction (HAT) from the methyl group to generate a picolyl-type radical intermediate. rsc.org This radical can then engage in various bond-forming events.
The initiation of such radical processes can be achieved thermally, using chemical initiators like azobisisobutyronitrile (AIBN), or photochemically. google.comlibretexts.org For example, the chlorination of the methyl group on 3-methylpyridine (B133936) (picoline) can be carried out using chlorine gas in the presence of a radical initiator to yield dichloromethylpyridine derivatives. google.com A similar strategy could be applied to this compound to synthesize 3,4-dichloro-2-(dichloromethyl)pyridine.
Furthermore, modern synthetic methods have expanded the scope of radical C–H functionalization. For instance, a patent describes the use of free radical reactions to introduce various functional groups, such as alkoxycarbonyl groups, onto the 2-methyl position of pyridine derivatives. google.com This involves reacting the pyridine with a source of organic free radicals. These methods allow for the direct conversion of the methyl group into more complex side chains, significantly increasing the molecular diversity accessible from the parent compound. bbhegdecollege.com
Oxidation and Reduction Reactions
Oxidation and reduction reactions on this compound can target either the pyridine ring, the methyl substituent, or the chloro substituents. These transformations are crucial for converting the parent molecule into valuable derivatives such as carboxylic acids or dehalogenated pyridines.
Oxidation
The primary sites for oxidation on this compound are the ring nitrogen and the C2-methyl group.
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. tcichemicals.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide in an acid medium (e.g., acetic acid or trifluoroacetic acid). google.com The resulting N-oxide, this compound N-oxide, exhibits altered reactivity. The N-oxide group can increase the electrophilicity of the C2 and C6 positions, making them more susceptible to nucleophilic attack, and can also facilitate reactions that are difficult with the parent pyridine. tcichemicals.com
Methyl Group Oxidation: The methyl group at the C2 position can be oxidized to a carboxylic acid group, yielding 3,4-dichloro-2-pyridinecarboxylic acid (also known as 3,4-dichloropicolinic acid). cymitquimica.com This is a common and synthetically important transformation for methylpyridines. google.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often under reflux conditions, are used to achieve this full oxidation. savemyexams.comchemistrystudent.com The reaction proceeds through intermediate oxidation states, such as an alcohol and an aldehyde, before forming the stable carboxylic acid. libretexts.orglibretexts.org The synthesis of the corresponding picolinic acid provides a key intermediate for agrochemicals and pharmaceuticals. google.com
Reduction
Reduction reactions can selectively target the pyridine ring or the chloro substituents, depending on the reagents and conditions employed.
Catalytic Hydrogenation: Catalytic reduction is a powerful method for modifying the pyridine core. Using catalysts like platinum (e.g., Adams' catalyst, PtO₂) in an acidic medium such as glacial acetic acid can lead to the complete saturation of the pyridine ring, yielding 3,4-dichloro-2-methylpiperidine. researchgate.net This process hydrogenates the aromatic system.
Reductive Dehalogenation: Alternatively, catalytic reduction can be directed towards removing the chlorine atoms. Using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of a base can selectively cleave the C-Cl bonds. researchgate.net Depending on the reaction conditions (temperature, pressure, catalyst loading), it may be possible to achieve mono-dehalogenation to yield either 3-chloro-2-methylpyridine (B1302946) or 4-chloro-2-methylpyridine, or complete dehalogenation to give 2-methylpyridine (B31789). The catalytic reduction of 2,3,6-trichloropyridine (B1294687) has been shown to produce 2,3-dichloropyridine (B146566), demonstrating the feasibility of selective dehalogenation on the pyridine ring. patsnap.com
Table 1: Examples of Oxidation and Reduction Reactions on Substituted Pyridines
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Primary Alcohol (general) | Acidified K₂Cr₂O₇ or KMnO₄, reflux | Carboxylic Acid | Oxidation | savemyexams.com |
| 3-Methylpyridine | Halogen oxidizing agent, H₂O, actinic radiation | 3-Pyridinecarboxylic acid (Nicotinic acid) | Oxidation | google.com |
| 2,6-Dichloropyridine | H₂O₂, Trifluoroacetic acid (TFA) | 2,6-Dichloropyridine N-oxide | N-Oxidation | |
| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Platinum (Adams' catalyst), Glacial acetic acid | Piperidine-4-carboxylic acid | Ring Reduction | researchgate.net |
| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Nickel, Alkaline medium | Pyridine-4-carboxylic acid | Reductive Dechlorination | researchgate.net |
C-H Functionalization of the Pyridine Ring (e.g., distal positions)
Direct C-H functionalization is a highly atom-economical strategy for synthesizing complex molecules by forming new C-C or C-heteroatom bonds without pre-functionalization. beilstein-journals.org For this compound, the remaining C-H bonds are at the C5 (distal, meta) and C6 (proximal, ortho) positions. The electron-deficient nature of the pyridine ring generally makes C-H activation challenging. wikipedia.org However, transition-metal catalysis, particularly with palladium, has enabled the functionalization of such systems.
The regioselectivity of C-H functionalization is controlled by several factors:
Directing Groups: The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the ortho C6 position.
Electronic Effects: The chlorine atoms at C3 and C4 withdraw electron density, increasing the acidity of the ring protons and potentially influencing the site of metalation.
Steric Hindrance: The methyl group at C2 and the chloro group at C3 provide steric bulk that can influence which C-H bond is more accessible to the catalyst.
Arylation and Alkylation at C5 and C6
C6-Functionalization: The C6 position, being ortho to the nitrogen, is a common site for directed C-H functionalization. Palladium-catalyzed reactions can couple the C6-H bond with various partners. For example, methods developed for the arylation of 2-(aminomethyl)pyridines demonstrate the feasibility of C-H activation adjacent to the ring nitrogen. nih.gov While the methyl group at C2 in this compound presents a different electronic and steric environment, the underlying principle of ortho-metalation remains relevant.
C5-Functionalization (Distal): Functionalizing the distal C5 position is significantly more challenging due to its remote location from the directing nitrogen atom. Achieving meta-selectivity often requires specialized directing templates that can bridge the distance or unique catalytic systems that operate through different mechanisms. acs.org For instance, iron-catalyzed deprotonative alkylation has shown reactivity with 3-fluoropyridine (B146971) at the C2 position, but substrates like 3,5-dichloropyridine (B137275) were found to be unreactive under those specific conditions, highlighting the delicate balance of C-H acidity required. nih.gov Palladium-catalyzed C5-olefination and arylation have been achieved on 2-aminopyrimidines, demonstrating that remote functionalization is possible within related heterocycles. rsc.org
Table 2: Examples of C-H Functionalization on Substituted Pyridines
| Pyridine Substrate | Coupling Partner | Catalyst/Reagents | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| 2-(Morpholinomethyl)pyridine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂, NIXANTPHOS, NaOtBu | Benzylic C-H | Arylated amine | nih.gov |
| 3-Fluoropyridine | Cyclohexyl iodide | FeCl₂, LiN(SiMe₃)₂, TMEDA | C2 | Alkylated pyridine | nih.gov |
| N-Protected Imidazoles | 2-Iodopyridine | Pd(OPiv)₂, F-bathophen, Cs₂CO₃ | C4 | Heteroarylated imidazole | jst.go.jp |
| 2-Aminopyrimidines | Aryl Halides | Pd(OAc)₂ | C5 | Arylated pyrimidine | rsc.org |
| 2,4-Dichloropyridine-6-carboxylic acid methyl ester | 3,5-Difluorophenyl magnesium bromide | Pd(PPh₃)₄, ZnCl₂ | C2 (Cl substitution) | Arylated pyridine | fluorine1.ru |
Heterocycle Ring Transformations and Rearrangements
Beyond substitutions and C-H functionalizations, the core pyridine scaffold of this compound can potentially undergo more profound changes through ring transformations and rearrangements. These reactions restructure the heterocyclic skeleton, leading to entirely different classes of compounds.
One of the more innovative transformations applicable to pyridines involves a skeletal editing approach. A method has been reported for the conversion of para-substituted pyridines into meta-substituted anilines. acs.orgnih.gov This process involves a sequence of ring-opening followed by a (5+1) ring-closing reaction. In this transformation, the original nitrogen atom of the pyridine ring is formally replaced by a carbon atom, and an amino group is introduced onto a previously unsubstituted carbon. acs.org
Applying this concept to this compound (which is substituted at the 2, 3, and 4 positions) would be a novel extension. A hypothetical sequence could involve:
Ring Opening: Activation of the pyridine ring, perhaps by N-alkylation, followed by nucleophilic attack to cleave the ring.
Ring Closing: A subsequent reaction with a one-carbon synthon (e.g., a methylide) could then reconstruct an aromatic ring, but this time a benzene (B151609) ring, with the original pyridine nitrogen having been extruded and a new substituent incorporated.
While direct examples of rearrangements for this compound are not prominent in the literature, other rearrangement types known for heterocyclic systems include:
Ciamician–Dennstedt Rearrangement: This involves the ring expansion of a pyrrole (B145914) with a dichlorocarbene (B158193) to form a 3-chloropyridine (B48278). wikipedia.org While this builds a pyridine rather than transforming one, it illustrates the dynamic nature of heterocyclic rings.
Named Rearrangements: Reactions like the Hofmann, Curtius, or Claisen rearrangements are fundamental in organic chemistry for altering molecular structures, often involving nitrogen-containing intermediates or sigmatropic shifts, and can be applied to complex heterocyclic substrates. byjus.com
The high degree of substitution and the presence of electron-withdrawing chlorine atoms on this compound would significantly influence the feasibility and outcome of such rearrangement reactions, making this a challenging but potentially rewarding area for synthetic exploration.
Table 3: Examples of Heterocyclic Ring Transformations
| Starting Material Class | Key Reagents/Conditions | Product Class | Transformation Type | Reference |
|---|---|---|---|---|
| para-Substituted Pyridines | Sequential ring-opening and ring-closing (e.g., with dimethylsulfonium methylide) | meta-Substituted Anilines | Skeletal Editing (N for C replacement) | acs.orgnih.gov |
| Pyrrole | Dichlorocarbene (from CHCl₃, base) | 3-Chloropyridine | Ciamician–Dennstedt Rearrangement | wikipedia.org |
| Primary Amide | Br₂, NaOH, H₂O | Amine (with one less carbon) | Hofmann Rearrangement | byjus.com |
| Acyl Azide | Heat | Isocyanate | Curtius Rearrangement | byjus.com |
Spectroscopic and Structural Elucidation of 3,4 Dichloro 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3,4-Dichloro-2-methylpyridine, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine (B92270) ring.
In the ¹H NMR spectrum of this compound, three distinct signals are expected: one for the methyl group protons and two for the aromatic protons on the pyridine ring. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring. molbase.cn
The methyl group (CH₃) at the C2 position is expected to resonate in the upfield region, typically around δ 2.5-2.7 ppm . This signal would appear as a singlet as there are no adjacent protons to cause splitting.
The two aromatic protons, H-5 and H-6, are chemically non-equivalent and are expected to appear as doublets due to mutual coupling. The proton H-5 is anticipated to be at a higher chemical shift than H-6 due to the deshielding effect of the adjacent chlorine atom at C4. The H-6 proton, being adjacent to the nitrogen atom, will also be significantly deshielded. Expected chemical shifts would be in the range of δ 7.3-8.5 ppm . For instance, in the related compound 2,3-dichloropyridine (B146566), the corresponding protons show distinct signals in the aromatic region. tandfonline.com
Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles. Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C2) | 2.5 - 2.7 | Singlet |
| H-5 | 7.3 - 7.6 | Doublet |
| H-6 | 8.2 - 8.5 | Doublet |
This interactive table provides predicted ¹H NMR data.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are significantly affected by the electronegativity of the substituents. pressbooks.pub
The carbon of the methyl group is expected to appear at the most upfield position, typically in the range of δ 20-25 ppm . The pyridine ring carbons will resonate at lower fields. The carbons bonded directly to chlorine (C3 and C4) will be deshielded, as will the carbons adjacent to the nitrogen atom (C2 and C6). The C5 carbon atom would likely appear at a comparatively lower chemical shift than the other ring carbons, but still in the aromatic region. Based on data for similar dichloropyridines, the carbon atoms directly bonded to chlorine can be expected in the range of δ 130-150 ppm , while other ring carbons would appear between δ 120-155 ppm . tandfonline.com
Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles. Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | 20 - 25 |
| C5 | 122 - 125 |
| C3 | 130 - 135 |
| C6 | 148 - 151 |
| C4 | 149 - 152 |
| C2 | 156 - 159 |
This interactive table provides predicted ¹³C NMR data.
To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their scalar coupling relationship. No correlation would be seen for the singlet methyl proton signal.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-5 signal to the C5 carbon, the H-6 signal to the C6 carbon, and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be crucial for assigning the quaternary carbons (C2, C3, and C4). For example, the methyl protons would show correlations to C2 and C3. The H-5 proton would show correlations to C3, C4, and C6, while the H-6 proton would likely correlate with C2, C4, and C5. These correlations would allow for the complete and unambiguous assignment of the entire molecular structure.
Carbon-13 (¹³C) NMR Spectral Interpretation
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its structural components. While specific experimental data is scarce, predictions can be made based on the analysis of similar pyridine derivatives. bohrium.comresearchgate.net
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹ . Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=C and C=N stretching: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the region of 600-800 cm⁻¹ . These bands can be strong and are characteristic of halogenated compounds.
Ring vibrations and C-H bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various ring deformations and C-H in-plane and out-of-plane bending modes.
Table 4.2.1: Predicted FT-IR Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on characteristic group vibrations.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=C / C=N Ring Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
This interactive table provides predicted FT-IR data.
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bond vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-Cl stretching vibrations would also be Raman active. The symmetric ring breathing mode of the pyridine ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, expected around 990-1050 cm⁻¹ . A detailed Raman spectrum would provide additional structural information to complement the FT-IR data. For related compounds like 2,4-dichloropyridine, Raman spectra have been recorded and analyzed. nih.gov A computational analysis using methods like Density Functional Theory (DFT) would be a powerful tool to predict and assign the Raman active modes for this compound. bohrium.com
Fourier Transform Infrared (FT-IR) Spectroscopic Assignments
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in the identification of newly synthesized compounds. researchgate.net For derivatives of this compound, HRMS is routinely used to confirm their successful synthesis and to ensure the correct elemental composition. mdpi.commdpi.com
The technique is particularly valuable when dealing with complex molecules where the nominal mass may not be sufficient to distinguish between different possible formulas. By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, researchers can confirm the identity of the compound with a high degree of confidence. acs.org For instance, in the synthesis of novel bioactive compounds derived from pyridine structures, HRMS data provides definitive evidence for the incorporation of various functional groups. mdpi.commdpi.com
Below is a table showcasing representative HRMS data for derivatives incorporating a modified pyridine scaffold.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Derivative A | C₁₈H₂₂BF₂N₂O₅S | 427.1305 | 427.1314 |
| Derivative B | C₁₈H₂₂BClFN₂O₅S | 443.1010 | 443.1001 |
| Derivative C | C₁₇H₂₀N₅O₄S₂ | 422.0951 | 422.0944 |
| Derivative D | C₁₅H₁₅O₃N₂ | 271.1077 | 271.1077 |
This table presents a selection of HRMS data for various pyridine derivatives from research articles, illustrating the accuracy of the technique in elemental composition analysis. mdpi.comacs.org
In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used for identification and structural confirmation. uvic.camiamioh.edu
Tandem mass spectrometry (MS/MS) is a particularly useful technique for fragmentation analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information about the precursor ion. uvic.caacs.org For example, the fragmentation of related heterocyclic compounds has been studied to understand the connectivity of atoms within the molecule. uvic.caresearchgate.net The loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. acs.org While specific fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation analysis are widely applied to similar chlorinated and nitrogen-containing aromatic compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comfzu.cz It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.comfzu.cz This technique requires a high-quality single crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. fzu.cz
SCXRD analysis of derivatives of this compound would provide precise information on the geometry of the pyridine ring, the orientation of the chloro and methyl substituents, and how the molecules pack in the crystal lattice. This information is invaluable for understanding structure-property relationships. mdpi.com While a specific SCXRD structure for this compound was not found, the technique is widely applied to characterize related heterocyclic and coordination compounds, confirming their molecular structures and revealing details about intermolecular interactions like hydrogen bonding and van der Waals forces. researchgate.net
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. libretexts.orgmsesupplies.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. libretexts.org This pattern serves as a fingerprint for the crystalline phase of the material. researchgate.net
PXRD is essential for characterizing the bulk properties of a solid sample, such as phase purity and crystallinity. msesupplies.comscispace.com If a compound can exist in multiple crystalline forms (polymorphs), PXRD can be used to identify the specific form present. researchgate.net Each polymorph will have a unique PXRD pattern. The technique is also used to confirm that a bulk synthesized sample corresponds to the same crystalline phase as the single crystal used for SCXRD analysis. scispace.com
Single Crystal X-ray Diffraction (SCXRD) Analysis
Electronic Spectroscopy (e.g., UV-Vis Absorption)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.eduunits.it The wavelengths of light that are absorbed are characteristic of the molecule's electronic structure.
For this compound and its derivatives, the pyridine ring and its substituents constitute the chromophore, the part of the molecule that absorbs light. msu.edu The absorption spectrum is influenced by the presence of the chlorine atoms and the methyl group, as well as any other conjugated systems attached to the pyridine ring. Typically, aromatic systems like pyridine exhibit strong absorption in the UV region due to π → π* transitions. units.it The presence of non-bonding electrons on the nitrogen atom can also lead to n → π* transitions, which are generally weaker and occur at longer wavelengths. libretexts.org
Studies on similar heterocyclic compounds show that the absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent polarity and the nature of the substituents on the aromatic ring. researchgate.netnih.gov For example, extending conjugation or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. units.it
| Compound Type | Transition Type | Typical Absorption Region (nm) |
| Aromatic Heterocycles | π → π | 200 - 300 |
| Aromatic Heterocycles | n → π | > 250 |
This table provides a generalized overview of the expected electronic transitions for aromatic compounds like this compound. units.itlibretexts.org
Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 2 Methylpyridine
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used tool for predicting molecular properties. A DFT study of 3,4-dichloro-2-methylpyridine would typically involve the following analyses.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule like this compound, this would be achieved using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The optimization would yield precise values for all bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, although significant conformational flexibility is not expected for this relatively rigid pyridine (B92270) ring structure.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic properties of a molecule is crucial for predicting its reactivity. This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. An MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect negative potential near the nitrogen atom and potentially the chlorine atoms, indicating sites for electrophilic interaction.
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield a set of vibrational modes and their corresponding frequencies. The results can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions, such as C-H stretches, C-C ring vibrations, and C-Cl stretches. No experimental or calculated vibrational spectra specifically for this compound are currently available in the searched literature.
Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)
DFT provides a framework for quantifying chemical concepts like hardness, softness, and electrophilicity, which describe the reactivity of a molecule.
Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Fukui Functions (f(r)) are local reactivity descriptors that indicate the most likely sites for electrophilic, nucleophilic, or radical attack within a molecule. By analyzing the Fukui functions for this compound, one could predict which specific atoms are most susceptible to attack.
These descriptors provide a more nuanced view of reactivity than MEP analysis alone.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior of a system, which is complementary to the static picture provided by DFT.
Solvent Effects and Solvation Dynamics
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these effects explicitly. A simulation would involve placing a model of this compound into a box filled with a chosen solvent (e.g., water, DMSO). The simulation would then track the interactions between the solute and solvent molecules over time. This allows for the study of solvation dynamics, including the structure of the solvation shell around the molecule and the calculation of properties like the diffusion coefficient. While implicit solvent models can be used in DFT calculations, MD provides a more detailed and dynamic picture of specific solute-solvent interactions.
Intermolecular Interactions and Adsorption Phenomena
The interactions of this compound with its surroundings are dictated by the arrangement of its atoms and the resulting distribution of electron density. The presence of two electron-withdrawing chlorine atoms, a methyl group, and a nitrogen atom within the aromatic pyridine ring creates a molecule with distinct regions of positive and negative electrostatic potential, which in turn governs its intermolecular forces such as dipole-dipole interactions and London dispersion forces. libretexts.org These forces are fundamental to understanding phenomena like adsorption.
Adsorption, the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface, is a critical process in various industrial and environmental applications. For pyridine and its derivatives, adsorption is a key method for their removal from wastewater. indianchemicalsociety.com The efficiency of adsorption depends on the properties of both the adsorbent (the material onto which adsorption occurs) and the adsorbate (the substance being adsorbed).
Studies on related compounds offer insights into the expected adsorption behavior of this compound. For instance, research on the adsorption of pyridine and various methylpyridines (picolines) onto activated carbon has shown that the adsorption capacity is influenced by factors such as pH and the specific structure of the pyridine derivative. indianchemicalsociety.comnih.govresearchgate.net Activated carbon, with its high surface area and porous structure, is a common adsorbent for organic molecules. nih.gov The adsorption of pyridine on activated carbon cloth has been shown to be predominantly influenced by π-π dispersive interactions between the aromatic ring of pyridine and the graphitic surface of the carbon. mdpi.com
The presence of chlorine atoms in this compound is expected to significantly influence its adsorption characteristics. Chlorination of γ-alumina, for example, has been shown to modify its surface acidity, which in turn affects its interaction with adsorbed pyridine. ifpenergiesnouvelles.fr Similarly, the adsorption of 2-chlorophenol (B165306) on activated carbon has been studied, indicating that halogenated organic compounds can be effectively removed from water via adsorption. nih.gov The adsorption of pyridine and 2-chloropyridine (B119429) has also been investigated on silica (B1680970) gel using Raman spectroscopy, revealing details about the molecule-surface interactions. acs.org
The table below summarizes findings on the adsorption of related pyridine compounds on various adsorbents, which can serve as a basis for predicting the behavior of this compound.
| Adsorbate | Adsorbent | Key Findings |
| Pyridine, 2-Methylpyridine (B31789) | Activated Carbon | Adsorption capacity is influenced by competitive adsorption effects and the specific isomer of methylpyridine. nih.gov |
| Methylpyridines (Picolines) | Activated Carbons from Coconut Shell | Adsorption follows pseudo-second-order kinetics, with sorption capacity being γ-picoline > β-picoline > α-picoline. researchgate.net |
| Pyridine | Activated Carbon Cloth | The adsorption mechanism is dominated by π-π dispersive interactions at pH values between 3 and 6. mdpi.com |
| Pyridine | Polymeric Adsorbents (MN 200, MN 500) | Adsorption kinetics suggest a two-regime process corresponding to intraparticle diffusion into macropores and micropores. cam.ac.uk |
Given its structure, the adsorption of this compound would likely be a complex interplay of π-π interactions, hydrophobic interactions, and specific interactions involving the chlorine and nitrogen atoms with active sites on an adsorbent surface.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and predict reaction rates. mdpi.com For this compound, such calculations are crucial for understanding its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms can be displaced.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is further modified by the electronic effects of the substituents. The two chlorine atoms are strong electron-withdrawing groups, which generally activate the ring towards nucleophilic aromatic substitution (SNAr). The methyl group, being weakly electron-donating, has a smaller, opposing effect.
A pertinent computational study investigated the reactivity of small organochlorine electrophiles with 4-methylpyridine (B42270) serving as a model nucleophile. oup.com This study demonstrated that quantum chemical calculations on reaction transition states can be used to quantitatively predict the reactivity of these electrophiles. The calculations yielded thermodynamic properties such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which were then used to model the reaction rate coefficients. oup.com Although in this case, the pyridine derivative is the nucleophile, the study highlights the utility of such computational approaches for predicting reactivity in systems involving chlorinated compounds and pyridines.
The reaction of this compound with a nucleophile could proceed through different mechanisms, such as a concerted SNAr or a stepwise process involving a Meisenheimer intermediate. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the energy barriers for these competing pathways. For example, computational studies on the nucleophilic substitution of nitro-substituted aromatics have shown that the reaction can proceed via a concerted mechanism with a Meisenheimer-like transition state, and the regioselectivity can be explained by stabilizing interactions in the transition state. nih.gov
Similarly, computational analysis of bimolecular nucleophilic substitution (SN2) reactions, such as the attack of a halide ion on methyl chloride, provides a framework for understanding the factors that influence reactivity, including solvent effects. sciforum.net For this compound, a nucleophile could attack one of the chlorinated carbon atoms. DFT calculations would be able to predict which chlorine atom is more susceptible to attack by comparing the activation energies for the two possible substitution products. These calculations would typically involve:
Optimization of the geometries of reactants, transition states, and products.
Calculation of the activation energies (ΔE‡) and reaction energies (ΔE_rxn).
Analysis of the electronic structure of the transition state to understand bonding changes.
The following table outlines the typical computational data generated to analyze a proposed reaction mechanism for the nucleophilic substitution on this compound by a generic nucleophile (Nu⁻).
| Parameter | Description | Significance |
| ΔE‡ (C3-substitution) | Activation energy for nucleophilic attack at the C3 position. | Determines the kinetic feasibility of substitution at C3. |
| ΔE‡ (C4-substitution) | Activation energy for nucleophilic attack at the C4 position. | Determines the kinetic feasibility of substitution at C4. |
| ΔE_rxn | Overall energy change of the reaction. | Indicates whether the reaction is exothermic or endothermic. |
| Transition State Geometry | Bond lengths and angles of the highest energy point on the reaction path. | Provides insight into the structure of the activated complex. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Elucidates charge transfer and stabilizing interactions in the transition state. researchgate.net |
By comparing the activation energies, one can predict the regioselectivity of the reaction, providing a theoretical foundation for synthetic strategies involving this compound.
Non-Covalent Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal is governed by a delicate balance of non-covalent interactions. For this compound, these interactions include hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.comresearchgate.net This analysis maps properties onto the surface that represents the boundary of a molecule in a crystal, providing a detailed picture of the crystal packing.
Although a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest updates, analysis of closely related structures provides a strong indication of the interactions that would be present.
Halogen Bonds: The chlorine atoms in this compound can act as halogen bond acceptors. In the crystal structure of 3,5-dibromo-4-methylpyridine, molecules are linked by Br⋯N and Br⋯Br interactions. iucr.org Similar Cl⋯N or Cl⋯Cl interactions would be expected to play a role in the crystal packing of its dichlorinated analogue. Studies on cocrystals of halogenated pyridines and benzoic acids also highlight the importance of halogen bonds in directing the crystal structure. acs.org
Hydrogen Bonds: While the molecule itself does not have strong hydrogen bond donors, the methyl group's C-H bonds can act as weak donors, forming C-H⋯Cl or C-H⋯N hydrogen bonds. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In gold(III) complexes with methylpyridines, C-H⋯Cl hydrogen bonds are observed as a frequent feature in the crystal packing. iucr.org
π-π Interactions: The aromatic pyridine ring can participate in π-π stacking interactions. In the crystal of 3,5-dibromo-4-methylpyridine, offset π-π interactions link molecular chains into a three-dimensional framework. iucr.org The presence of electron-withdrawing chlorine atoms would modulate the quadrupole moment of the aromatic ring, influencing the geometry (e.g., offset vs. face-to-face) of these interactions.
Hirshfeld Surface Analysis provides a quantitative breakdown of these interactions. The analysis generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic appearances on this plot.
Based on analyses of similar molecules, the Hirshfeld surface analysis of this compound would likely reveal the following contributions to crystal packing:
| Intermolecular Contact | Expected Contribution | Description |
| H···H | High | Represents the large number of van der Waals contacts between hydrogen atoms on adjacent molecules. researchgate.net |
| Cl···H / H···Cl | Significant | Corresponds to C-H···Cl hydrogen bonds, which are key for linking molecules. researchgate.net |
| C···H / H···C | Significant | Often indicative of C-H···π interactions where a hydrogen atom interacts with the aromatic ring of a neighboring molecule. mdpi.com |
| N···H / H···N | Moderate | Represents C-H···N interactions. |
| Cl···N / N···Cl | Possible | Halogen bonding between a chlorine atom and a pyridine nitrogen. iucr.org |
| Cl···Cl | Possible | Type I or Type II halogen-halogen interactions. acs.org |
| C···C / C···N | Minor | Can indicate the presence of π-π stacking interactions. |
The red spots on a Hirshfeld surface mapped with the dnorm function highlight close intermolecular contacts, visually identifying the sites of hydrogen and halogen bonding. mdpi.com This detailed analysis of non-covalent interactions is fundamental for crystal engineering and understanding the solid-state properties of this compound.
Applications of 3,4 Dichloro 2 Methylpyridine in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Scaffolds
Heterocyclic compounds are fundamental to the development of new medicines, agrochemicals, and functional materials. ossila.com 3,4-Dichloro-2-methylpyridine serves as an essential starting material for the synthesis of more complex heterocyclic systems. The presence of two reactive chlorine atoms allows for sequential or selective substitution reactions, enabling the construction of fused ring systems or other heterocycles appended to the pyridine (B92270) core.
The reactivity of the chloro-substituents, influenced by the electronic effects of the ring nitrogen and the methyl group, can be modulated to achieve regioselective transformations. This makes this compound a valuable scaffold for creating libraries of compounds for biological screening. While direct transformations into different heterocyclic cores are a subject of ongoing research, its primary role is as a precursor to highly substituted pyridines, which are themselves critical heterocyclic scaffolds. cem.com The synthesis of dihydropyrimidines and N-substituted pyrroles, for example, often involves multi-component reactions where a highly functionalized building block like a substituted pyridine derivative can be a key component. cem.com
| Reactant | Reagents/Conditions | Product Type | Application/Significance |
| This compound | Nucleophilic substitution (e.g., with amines, thiols) | Substituted Pyridine Scaffolds | Building blocks for pharmaceuticals and agrochemicals. evitachem.comchemimpex.com |
| 1,4-Diketones | Primary amines, microwave irradiation | N-substituted pyrroles | Synthesis of biologically active pyrrole (B145914) derivatives. cem.com |
| Aldehyde, β-ketoester, ammonium (B1175870) hydroxide | Hantzsch Pyridine Synthesis | Substituted dihydropyridines | Synthesis of calcium channel blockers and other bioactive molecules. cem.com |
Precursor for Complex Pyridine Derivatives
The true versatility of this compound is most evident in its role as a precursor for a wide array of complex pyridine derivatives. The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic substitution, and the methyl group at the 2-position can undergo oxidation or other modifications. This multi-faceted reactivity allows chemists to introduce a variety of functional groups onto the pyridine ring.
For instance, one of the chloro groups can be selectively replaced by a nucleophile, leaving the other for subsequent reactions. This stepwise functionalization is crucial for building molecular complexity. Research has documented the synthesis of derivatives such as (3,4-dichloro-2-pyridinyl)methanol and 3-chloro-2-methyl-4-pyridinamine from this starting material. chemsynthesis.com These transformations highlight the compound's utility in generating polysubstituted pyridines, which are often key intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals. google.comagropages.com
| Reactant | Reagents/Conditions | Product | Reference |
| This compound | Oxidation of methyl group | (3,4-dichloro-2-pyridinyl)methanol | chemsynthesis.com |
| This compound | Nucleophilic substitution (amination) | 3-chloro-2-methyl-4-pyridinamine | chemsynthesis.com |
| Pyridine N-oxides | Grignard reagents, then Acetic anhydride | 2-substituted pyridines | organic-chemistry.org |
| 2-chloro-4-methyl-3-nitropyridine | Reduction | 3-amino-2-chloro-4-methylpyridine | google.com |
Role in Catalyst and Ligand Design
In the field of organometallic chemistry, pyridine and its derivatives are widely used as ligands for transition metal catalysts due to the coordinating ability of the nitrogen atom's lone pair of electrons. wikipedia.org The electronic and steric properties of the pyridine ligand can be fine-tuned by adding or altering substituents on the ring, which in turn influences the activity, selectivity, and stability of the catalyst.
Substituted pyridines are integral to the design of advanced catalysts. For example, in Palladium-catalyzed cross-coupling reactions, modifying the pyridine ligand within a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold has been shown to significantly improve catalytic efficiency. A study demonstrated that replacing a 3-chloropyridine (B48278) ligand with a 2-methylpyridine-ligated analogue resulted in complete conversion in a C–S bond formation reaction where the unsubstituted version yielded no product. nih.gov Furthermore, Schiff bases derived from pyridine compounds can form stable chelates with transition metals, creating complexes with potential applications in catalysis and biological systems. ajrconline.org While this compound itself is a potential candidate for such applications, its derivatives offer a platform for developing bespoke ligands for specific catalytic processes.
| Pyridine Ligand Type | Catalyst System | Reaction Type | Observation/Improvement |
| 2-Methylpyridine (B31789) | Palladium (PEPPSI precatalyst) | C–S cross-coupling | Complete conversion achieved, whereas unsubstituted pyridine ligand gave no product. nih.gov |
| Pyridine | Sulfur trioxide pyridine complex | Sulfation of alcohols | Acts as a stable sulfation agent. wikipedia.org |
| Pyridine-derived Schiff base | Co(II) complex | Coordination Chemistry | Forms stable octahedral metal complexes. ajrconline.org |
Synthesis of Specialty Chemicals and Materials (e.g., polymers, coatings, dyes)
The unique chemical properties of this compound also make it a valuable intermediate in the synthesis of specialty chemicals and materials. Its derivatives can be incorporated into larger molecules to impart specific functions, such as color, durability, or biological activity. chemimpex.com
In materials science, pyridine-containing polymers and coatings are of interest for their thermal stability and unique electronic properties. Dichlorinated pyridine derivatives, such as 2,6-Dichloro-4-methyl pyridine, are employed as building blocks in the synthesis of specialty organic compounds. amoghchemicals.in The reactivity of the chloro- and methyl- groups on this compound allows it to be bifunctional, enabling it to be integrated into polymer chains or surface coatings. For example, pyridine dicarboxylic acids, which can be synthesized from methylpyridines, are used as monomers for producing polyesters with potentially enhanced properties compared to their conventional counterparts. wur.nl This suggests a pathway where this compound could be converted into a di-functional monomer for advanced material synthesis.
| Application Area | Resulting Product/Material | Synthetic Utility of Pyridine Intermediate | Reference |
| Agrochemicals | Herbicides, Pesticides | Serves as an essential intermediate for active ingredients. chemimpex.comchemimpex.com | |
| Specialty Polymers | Polyesters, durable coatings | Pyridine derivatives enhance thermal stability and other material properties. chemimpex.comwur.nl | |
| Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Used as a core scaffold for complex drug molecules. chemimpex.com |
Medicinal Chemistry Applications of 3,4 Dichloro 2 Methylpyridine and Pyridine Based Analogs
Design and Synthesis of Bioactive Compounds
The chemical scaffold of 3,4-dichloro-2-methylpyridine is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. evitachem.com Its structure allows for various chemical modifications, such as nucleophilic substitution of the chlorine atoms, which enables the introduction of diverse functional groups and the creation of libraries of compounds for biological screening. google.com For instance, the reaction of this compound with methyl 3-mercaptopropanoate is a step in the synthesis of sodium 3-chloro-2-methylpyridine-4-thiolate, an intermediate for pharmacologically active compounds. google.com
The synthesis of bioactive pyridine (B92270) derivatives often involves multi-step processes. For example, ethyl-6-(3,4-dichlorophenyl)-2-methylpyridine-3-carboxylate can be synthesized from 3,4-dichloroacetophenone. researchgate.net This intermediate can then be further modified to create a series of Schiff bases with potential antibacterial properties. researchgate.net Similarly, the synthesis of novel 2-azetidinone derivatives with antimicrobial activity has been achieved using pyridine-2-carbaldehyde as a key building block. medipol.edu.tr These examples highlight the utility of substituted pyridines in generating structurally diverse molecules with a range of biological activities.
Pyridine as a Privileged Structural Motif in Drug Development
The pyridine ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity. rsc.orgrsc.org This nitrogen-containing heterocycle is an isostere of benzene (B151609) and is present in over 7,000 existing drug molecules. rsc.org The US Food and Drug Administration (FDA) has approved numerous pyridine-containing drugs for various diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension. rsc.orgbohrium.com
The versatility of the pyridine scaffold stems from several key properties. It can act as a hydrogen bond acceptor through its nitrogen atom and can be substituted to introduce hydrogen bond donors. nih.gov Furthermore, modifications to the pyridine ring can influence a drug molecule's lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in drug design. nih.gov Pyridones, a class of pyridine derivatives, can also serve as bioisosteres for phenyl, amide, and other heterocyclic rings, allowing for the optimization of drug-like properties. nih.gov
Development of Specific Therapeutic Agents
Inhibitors of Phosphodiesterase (PDE4)
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and atopic dermatitis. researchgate.netfrontiersin.org Several potent and selective PDE4 inhibitors are based on a dichloropyridine scaffold. For example, Tanimilast, a novel inhaled PDE4 inhibitor, features a 3,5-dichloro-pyridine 1-oxide moiety and has demonstrated high inhibitory potency. frontiersin.org
The design of these inhibitors often involves creating a molecule that fits into the catalytic binding pocket of the PDE4 enzyme. frontiersin.org The dichloropyridine core plays a crucial role in the binding and activity of these compounds. For instance, in the development of LEO 29102, a topical PDE4 inhibitor, 3,5-dichloro-4-methylpyridine (B9390) was used as a starting material to construct the key keto linker that connects to a catechol moiety, a common feature in many PDE4 inhibitors. acs.org The synthesis of dual M3 antagonist-PDE4 inhibitors has also utilized 3,5-dichloro-4-methylpyridine to create compounds with potential for treating respiratory diseases. acs.org
| Compound/Drug | Target | Therapeutic Area | Key Structural Feature |
| Tanimilast | PDE4 | Asthma, COPD | 3,5-dichloro-pyridine 1-oxide |
| LEO 29102 | PDE4 | Atopic Dermatitis | 3,5-dichloropyridine (B137275) |
| Roflumilast | PDE4 | COPD, Plaque Psoriasis | Dichlorophenyl group |
This table summarizes key information on selected PDE4 inhibitors with dichlorinated pyridine or phenyl moieties.
Antitubercular Agents (e.g., MmpL3 inhibitors)
The rise of drug-resistant tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. researchgate.net Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for new anti-TB drugs. mdpi.comnih.gov MmpL3 is essential for transporting mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov
Several classes of MmpL3 inhibitors have been developed, some of which incorporate a pyridine scaffold. For instance, structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. nih.gov Additionally, thiourea-based derivatives incorporating a 3,4-dichlorophenyl substituent have shown significant activity against Mycobacterium tuberculosis. researchgate.net The development of adamantyl ureas as MmpL3 inhibitors has also involved replacing a phenyl group with various heteroaryl rings, including pyridine, to improve pharmacokinetic properties and maintain potent anti-TB activity. researchgate.net
Other Pharmacologically Active Scaffolds
The versatility of the this compound scaffold extends beyond PDE4 and MmpL3 inhibitors. It serves as an intermediate in the synthesis of a variety of other pharmacologically active compounds. For example, it is used in the creation of inhibitors for the Src Homology-2 phosphatase (SHP2), which are being investigated for the treatment of Noonan Syndrome, Leopard Syndrome, and cancer. google.com
Furthermore, pyridine derivatives are being explored for a multitude of other therapeutic applications. Nitropyridine derivatives, for instance, have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The pyridine ring is also a key component in compounds designed as anti-prion agents, where specific substitution patterns on the pyridine ring are crucial for activity. mdpi.com The broad applicability of the pyridine scaffold underscores its importance in medicinal chemistry. rsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies focus on how different substituents on the pyridine ring affect target binding, potency, selectivity, and pharmacokinetic properties.
In the development of PDE4 inhibitors, for example, SAR studies have shown that the nature and position of substituents on the pyridine or phenyl ring are critical for potent inhibition. mdpi.com The presence of two chlorine atoms on the pyridine ring, as seen in many potent inhibitors, is often crucial for high affinity binding to the enzyme's active site. frontiersin.orgacs.org
Similarly, in the field of antitubercular drug discovery, SAR studies of MmpL3 inhibitors have guided the optimization of lead compounds. For adamantyl ureas, replacing the phenyl ring with different heteroaryl groups, including substituted pyridines, led to compounds with improved in vitro pharmacokinetic profiles while maintaining high potency against M. tuberculosis. researchgate.net For pyridine-2-methylamine derivatives, SAR exploration led to the identification of compounds with potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov These studies demonstrate the power of SAR in rationally designing more effective therapeutic agents based on the pyridine scaffold.
| Compound Class | Target | Key SAR Findings |
| Dichloropyridine-based PDE4 inhibitors | PDE4 | The dichloropyridine moiety is crucial for high-affinity binding. frontiersin.orgacs.org |
| Adamantyl ureas | MmpL3 | Replacement of the phenyl ring with specific heteroaryl groups improves pharmacokinetics while maintaining potency. researchgate.net |
| Pyridine-2-methylamines | MmpL3 | Substitutions on the pyridine ring significantly impact activity against different M. tuberculosis strains. nih.gov |
| Thiourea derivatives | M. tuberculosis growth | 3,4-dichloro-phenyl substituents showed high activity. researchgate.net |
This table presents a summary of structure-activity relationship findings for various pyridine-based compound classes.
Agrochemical Applications of 3,4 Dichloro 2 Methylpyridine and Pyridine Based Analogs
Intermediate in Herbicide Synthesis
Chlorinated pyridine (B92270) derivatives are vital intermediates in the production of numerous herbicides. The pyridine ring structure is a key component in the fourth generation of pesticides, which are noted for their high efficacy and lower toxicity profiles. agropages.com While direct synthesis pathways for many commercial herbicides start from various picoline (methylpyridine) isomers, the resulting chlorinated intermediates are fundamental to the final active ingredients. agropages.comjubilantingrevia.com
For instance, 3-picoline (beta picoline) is a precursor for herbicides such as haloxyfop (B150297) and fluazifop-butyl. jubilantingrevia.com The synthesis of these products involves creating key intermediates like 2-chloro-5-trifluoromethyl pyridine (CTF). agropages.com Similarly, the herbicide flazasulfuron (B46402) is produced from an intermediate, 2-chloro-3-trifluoromethyl pyridine, which is also derived from 3-methylpyridine (B133936). agropages.com Analogs like 2,4-Dichloro-3-methylpyridine (B140807) and 2-chloro-5-methylpyridine (B98176) are explicitly identified as essential intermediates in synthesizing herbicides, providing effective and selective weed management solutions for crop protection. chemimpex.comclemson.edugoogleapis.com The development of various 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds as useful herbicides underscores the importance of these foundational structures. googleapis.com
Precursor for Insecticides and Pesticides
The pyridine scaffold is central to many highly effective insecticides. agropages.com A primary use of pyridine is as a precursor for insecticides like chlorpyrifos, whose synthesis involves the chlorination of the pyridine ring. agropages.com More advanced, fourth-generation pyridine-based pesticides are valued for their high efficiency and improved environmental compatibility. agropages.com
A significant class of insecticides derived from pyridine intermediates are the neonicotinoids. researchgate.net Key commercial products like imidacloprid (B1192907) and acetamiprid (B1664982) are synthesized using 2-chloro-5-chloromethylpyridine (CCMP) as a crucial intermediate. agropages.com CCMP itself is typically synthesized from 3-methylpyridine. agropages.com Other neonicotinoids, such as thiamethoxam, utilize intermediates like 2,6-dichloromethylpyridine hydrochloride. cphi-online.com
Furthermore, trifluoromethylpyridine derivatives serve as the foundation for another group of insecticides. The insect growth regulator chlorfluazuron (B1668723) is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). researchoutreach.org Flonicamid, an insecticide effective against aphids, also contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The versatility of dichloromethylpyridines makes them indispensable starting materials for a broad range of insecticides. google.com
Role in Fungicide Development
Pyridine and its analogs are foundational to the development of modern fungicides used to combat a wide range of plant fungal diseases. agropages.comapsnet.org Pyridine itself is the starting compound for pyrithione-based fungicides. agropages.com
More complex chlorinated and fluorinated pyridine intermediates are essential for creating highly effective systemic fungicides. The widely used fungicide fluazinam (B131798) is derived from 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), which is produced from the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). agropages.comjst.go.jpsemanticscholar.org This same precursor, DCTF, is also used to synthesize fluopicolide, a fungicide used to control diseases like downy mildew. justia.com Another important fungicide, picoxystrobin, is produced from 2-hydroxy-6-trifluoromethyl pyridine (HTF), which is derived from a chlorinated pyridine intermediate. agropages.com
Research has also demonstrated that the substitution pattern on the pyridine ring is critical for fungicidal activity. Studies on pyridine carbinol compounds found that 3-substituted pyridines exhibited the highest activity against a range of turf pathogens. apsnet.org The development of novel fungicides continues, with new compounds based on structures like 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin (B35378) showing good activity against various plant pathogenic fungi. nih.gov
Development of Crop Protection Products
The term "crop protection products" encompasses the herbicides, insecticides, and fungicides derived from pyridine-based intermediates. The chemical versatility of compounds like 3,4-Dichloro-2-methylpyridine and its analogs makes them critical building blocks in the agrochemical industry. chemimpex.com These intermediates are integral to the production of the fourth generation of pesticides, which are characterized by high efficacy, high selectivity, and low toxicity. agropages.com
The demand for key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is high, as it is a precursor to multiple crop protection products, including the fungicide fluazinam and the insecticide chlorfluazuron. agropages.comresearchoutreach.orgjst.go.jp The synthesis pathways often begin with basic methylpyridines (picolines), which are then subjected to chlorination and sometimes fluorination to create highly functionalized intermediates. agropages.comjst.go.jpsemanticscholar.org These intermediates, including various dichloromethylpyridines, are then used to build the final, complex active ingredients that protect a wide variety of crops from weeds, insects, and fungal pathogens. agropages.comgoogle.comgoogle.com
| Intermediate | Precursor | Resulting Agrochemical(s) | Agrochemical Type |
| 2-Chloro-5-chloromethylpyridine (CCMP) | 3-Methylpyridine | Imidacloprid, Acetamiprid | Insecticide |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 3-Methylpyridine (via CCMP) | Fluazinam, Fluopicolide, Chlorfluazuron | Fungicide, Insecticide |
| 2-Chloro-5-trifluoromethyl pyridine (CTF) | 2-Chloro-5-methylpyridine | Fluazifop-butyl | Herbicide |
| 2-Chloro-3-trifluoromethyl pyridine | 3-Methylpyridine | Flazasulfuron | Herbicide |
| 2-Hydroxy-6-trifluoromethyl pyridine (HTF) | 2-Methylpyridine (B31789) (via CTC) | Picoxystrobin | Fungicide |
| 2,6-Dichloromethylpyridine hydrochloride | 2,6-Lutidine | Thiamethoxam | Insecticide |
Influence on Selectivity and Efficacy in Agrochemical Formulations
The specific structure of this compound and its analogs profoundly influences the selectivity and efficacy of the final agrochemical products. The position of the substituent groups on the pyridine ring is a determining factor for the biological activity of the molecule.
In fungicide development, for example, research on pyridine carbinol compounds demonstrated that substitution at the 3-position of the pyridine ring resulted in maximum fungicidal activity against several turf pathogens. apsnet.org In contrast, analogs with the same functional groups at the 2- or 4-position showed significantly less activity. apsnet.org Further substitution on the pyridine ring, in addition to an active group at the 3-position, often eliminated the fungitoxicity, highlighting the precise structural requirements for efficacy. apsnet.org
Similarly, the structure of intermediates like 2,4-dichloro-3-methylpyridine allows for selective herbicidal action against specific weed species while minimizing harm to the desired crops. chemimpex.com The ability to modify the pyridine scaffold allows chemists to fine-tune the mode of action. For instance, the insecticide dimpropyridaz, a pyridazine (B1198779) pyrazole (B372694) carboxamide, was developed with a unique mode of action that differs from other insecticides that target the TRPV channel, which can be beneficial for managing insecticide resistance. chemicalbook.com The continuous development of new derivatives is often driven by the need to overcome pest and pathogen resistance to existing treatments. nih.gov
Environmental Fate and Ecotoxicological Research of 3,4 Dichloro 2 Methylpyridine
Biodegradation Pathways and Mechanisms
The biodegradation of a chemical compound is a key determinant of its environmental persistence. wikipedia.org It involves the breakdown of the compound by microorganisms, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. asm.org
Aerobic and Anaerobic Degradation Studies
Aerobic Degradation: Studies on 2-methylpyridine (B31789) have shown that aerobic degradation is possible, often initiated by microorganisms such as Arthrobacter sp. wikipedia.orgnih.govresearchgate.net The degradation of 2-methylpyridine can proceed through hydroxylation of the pyridine (B92270) ring, followed by ring cleavage to form aliphatic intermediates that can then enter central metabolic pathways. asm.orgresearchgate.net For instance, the degradation of 2-methylpyridine has been shown to produce 2-hydroxypyridine, which is then further metabolized. nih.gov The presence of chlorine atoms on the pyridine ring, as in 3,4-dichloro-2-methylpyridine, is expected to influence the rate and feasibility of such aerobic degradation pathways. Halogen substituents can make the aromatic ring more resistant to electrophilic attack by oxygenases, potentially slowing down the degradation process. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, the degradation of pyridine derivatives can be significantly slower. nih.gov For 2-methylpyridine, some studies have reported poor biodegradability in the absence of oxygen. nih.gov Reductive dechlorination, the removal of chlorine atoms, is a critical step in the anaerobic degradation of chlorinated aromatic compounds. asm.org For chlorinated pyridines, this process has been observed in anoxic sediments. researchgate.net It is plausible that the anaerobic degradation of this compound would necessitate initial reductive dechlorination steps before the pyridine ring itself is broken down. The position of the chlorine atoms can significantly affect the rate of this process.
| Compound | Condition | Observation | Reference |
| 2-Methylpyridine | Aerobic | Complete degradation in unpolluted soil within 2 months. | nih.gov |
| 2-Methylpyridine | Aerobic | Degradation by Arthrobacter sp. is accompanied by the release of ammonium (B1175870). | nih.gov |
| 2-Methylpyridine | Anaerobic | Poor biodegradability in wastewater treatment sludge. | nih.gov |
| Chlorinated Pyridines | Anaerobic | Reductive dechlorination observed in anoxic freshwater sediments. | researchgate.netasm.org |
Quantitative Structure-Activity Relationships (QSAR) for Biodegradability
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their biodegradability, based on their molecular structure. d-nb.infonih.govnih.gov These models identify relationships between structural features (descriptors) and the biological activity of a compound. csic.es
For N-heterocyclic compounds like this compound, QSAR models have been developed to predict their potential for biodegradation. d-nb.info These models often incorporate descriptors such as:
Molecular weight and size: Larger molecules may be less readily transported across cell membranes.
Lipophilicity (log Kow): This parameter influences a chemical's partitioning between water and organic phases, affecting its bioavailability.
Electronic properties: The presence of electron-withdrawing groups, such as chlorine atoms, can affect the reactivity of the pyridine ring towards microbial enzymes.
Specific molecular fragments: The presence of certain substructures can be correlated with either enhanced or inhibited biodegradability. d-nb.info
While specific QSAR models predicting the biodegradability of this compound are not publicly documented, general models for chlorinated and N-heterocyclic compounds suggest that the presence of multiple chlorine atoms tends to decrease the rate of biodegradation. umweltbundesamt.de The development of more specific and validated QSAR models could provide a valuable screening tool for assessing the environmental persistence of such compounds. nih.gov
Environmental Persistence and Mobility Studies
The persistence of a chemical in the environment is its ability to resist degradation, while mobility refers to its potential to move through environmental compartments like soil and water. canada.ca
Limited empirical data exists for the persistence and mobility of this compound. However, inferences can be drawn from its chemical structure and studies on related compounds. The presence of two chlorine atoms on the pyridine ring suggests that it is likely to be more persistent than its non-chlorinated counterpart, 2-methylpyridine. researchgate.net
The mobility of pyridine and its derivatives in soil is influenced by factors such as soil pH and organic matter content. wikipedia.org Pyridines are basic compounds and can become protonated in acidic to neutral soils, leading to strong adsorption to negatively charged soil particles (clays and organic matter) through cation exchange. wikipedia.orgcanada.ca This adsorption can reduce their mobility and leaching into groundwater. However, the exact mobility of this compound would depend on its soil adsorption coefficient (Koc), which has not been experimentally determined. Based on data for other chloropyridines, it is expected to have some mobility in soil, with the potential for leaching being dependent on specific soil properties. nih.govnih.gov
| Parameter | Influencing Factors | Expected Behavior of this compound | Reference |
| Persistence | Number of chlorine atoms, microbial activity | Likely to be more persistent than 2-methylpyridine. | researchgate.net |
| Mobility in Soil | Soil pH, organic matter content, Koc | Adsorption expected to increase in acidic soils with high organic matter. Potential for leaching exists. | wikipedia.orgcanada.cachemsafetypro.com |
Ecotoxicological Impact Assessment (Mechanism-Focused)
Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. peercommunityin.org For this compound, a comprehensive ecotoxicological profile is not yet established.
Aquatic Ecotoxicity Research
There is a lack of specific studies on the aquatic ecotoxicity of this compound. However, data for a related compound, 2,3-dichloropyridine (B146566), indicates potential toxicity to aquatic organisms. jubilantingrevia.com For instance, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for the fathead minnow (Pimephales promelas) exposed to 2,3-dichloropyridine was reported to be 91 mg/L, while the 48-hour LC50 for Daphnia magna was 14.27 mg/L. jubilantingrevia.com Chlorinated aromatic compounds, in general, can exert toxicity through various mechanisms, including narcosis and disruption of cellular membranes. nih.gov Given its structure, this compound may pose a risk to aquatic life, but further testing is required to determine its specific toxicological endpoints and mechanisms of action. neptjournal.com
| Test Organism | Compound | Endpoint | Value | Reference |
| Fathead minnow (Pimephales promelas) | 2,3-Dichloropyridine | 96-hour LC50 | 91 mg/L | jubilantingrevia.com |
| Daphnia magna | 2,3-Dichloropyridine | 48-hour LC50 | 14.27 mg/L | jubilantingrevia.com |
Soil and Sediment Ecotoxicity Research
Information regarding the ecotoxicological effects of this compound on soil and sediment organisms is currently unavailable in the scientific literature. Chlorinated compounds can be toxic to soil invertebrates and microorganisms, potentially disrupting important ecosystem functions like nutrient cycling. muni.cz For example, studies on other chlorinated compounds have shown adverse effects on earthworms and other soil fauna. muni.cz Due to its potential for persistence and adsorption to soil and sediment particles, there is a possibility of long-term exposure for benthic and soil-dwelling organisms. Research in this area is needed to assess the potential risks of this compound to terrestrial and sediment-based ecosystems.
Impact on Non-Target Organisms (e.g., plants, earthworms)
Impact on Plants:
Chlorinated pyridine derivatives, such as picloram (B1677784) and clopyralid (B1669233), are known to be phytotoxic to many broadleaf plants. scribd.cominvasive.orgvt.edu These compounds act as synthetic auxins, a class of plant growth hormones, causing uncontrolled and disorganized cell growth which ultimately leads to plant death. vt.edu Symptoms in susceptible plants include twisted growth, cupped or elongated leaves, and misshapen fruit. vt.edu
The phytotoxicity is influenced by the substitution pattern on the pyridine ring. researchgate.net Generally, compounds with more substituents tend to be more persistent and herbicidal. researchgate.net For instance, picloram (4-amino-3,5,6-trichloropicolinic acid) is highly toxic to many non-target plants and can persist in the soil for over a year. scribd.cominvasive.org The herbicide clopyralid (3,6-dichloropicolinic acid) is also known for its persistence and potential to cause damage to sensitive crops through contaminated compost. herts.ac.uk Given its structure as a dichlorinated methylpyridine, this compound could potentially exhibit herbicidal properties and pose a risk to sensitive plant species. The ecological risk of pyridine-based herbicides to non-target terrestrial plants is primarily through spray drift and runoff. epa.gov
Impact on Earthworms:
Specific studies on the toxicity of this compound to earthworms (e.g., Eisenia fetida) have not been identified. However, research on the parent compound, pyridine, demonstrates its potential for toxicity to soil fauna. researchgate.netnih.gov Exposure of Eisenia fetida to high concentrations of pyridine in soil has been shown to cause severe toxicity, including oxidative stress, DNA damage, and histopathological changes. researchgate.netnih.gov
The toxicity of other chlorinated compounds to earthworms has been evaluated. For example, the fungicide BAS 510 F, which contains a chlorinated pyridine moiety, showed little to no mortality in Eisenia fetida at concentrations up to 1000 mg/kg in a 14-day acute toxicity study. epa.gov In contrast, the herbicide clopyralid is considered moderately toxic to earthworms. herts.ac.uk The potential toxicity of this compound to earthworms would likely depend on its specific bioavailability and mechanism of action within the soil environment.
Advanced Research on Toxicological Mechanisms
Specific research on the in vitro toxicity mechanisms and the cellular and biochemical impact of this compound in an ecotoxicological context is limited. The available information is largely based on general toxicological profiles of related pyridine derivatives, often in the context of pharmacology and medicine rather than environmental science.
In Vitro Toxicity Mechanisms
In vitro studies on various chlorinated pyridine derivatives have often focused on their potential as therapeutic agents, revealing mechanisms that could also be relevant for understanding their toxicity to non-target organisms. For instance, some chlorinated bispyridinium oximes have been shown to induce cytotoxicity in cell lines by activating different cell death mechanisms. nih.gov These compounds can interact with membrane receptors, such as G-protein coupled receptors (GPCRs) and acetylcholine (B1216132) receptors (AChRs), leading to disruptions in cellular signaling pathways. nih.gov
Studies on pyridine-oxadiazole derivatives have demonstrated that the position and nature of substituents on the phenyl ring significantly influence cytotoxicity. For example, a derivative with a 3,5-dichloro substitution on a phenyl moiety showed high cytotoxic activity against A549 lung cancer cells, comparable to the chemotherapy drug 5-fluorouracil. acs.org This suggests that the dichloro- substitution pattern can be a key determinant of biological activity. While these studies are aimed at drug development, they highlight that chlorinated pyridines can interact with fundamental cellular components and processes, which could translate to toxicity in environmental organisms.
Cellular and Biochemical Impact
The cellular and biochemical impact of pyridine and its derivatives on non-target organisms often involves the induction of oxidative stress. researchgate.netnih.gov Studies on the earthworm Eisenia fetida exposed to pyridine showed an excessive formation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and a compromised defense capacity. researchgate.netnih.gov Pyridine was also found to disrupt the cell membrane of earthworm coelomocytes, triggering cytotoxicity through a ROS-mediated mitochondrial pathway. researchgate.netnih.gov
Furthermore, pyridine has been shown to directly interact with and alter the conformation of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), key components of the cellular defense against oxidative stress. researchgate.net It binds to the active center of CAT and the junction cavity of SOD subunits, impairing their function. researchgate.net While this research was conducted on the parent compound, it is plausible that chlorinated derivatives like this compound could elicit similar or even enhanced oxidative stress responses due to the presence of chlorine atoms, which can increase the lipophilicity and reactivity of the molecule. sci-hub.se
Future Research Directions and Emerging Trends for Dichloromethylpyridines
Green Chemistry Approaches in Synthesis
The synthesis of pyridine (B92270) derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Future research in the synthesis of 3,4-dichloro-2-methylpyridine and related compounds is expected to focus on several key areas:
Flow Chemistry: Continuous flow chemistry is emerging as a safer, more efficient, and scalable alternative to traditional batch processing for pyridine synthesis. numberanalytics.comorganic-chemistry.org Performing reactions in a continuous flow allows for better control over reaction parameters, improved heat and mass transfer, and can lead to significantly shorter reaction times and higher yields. organic-chemistry.orgresearchgate.net For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, a green oxidant that produces only water as a byproduct. organic-chemistry.orgthieme-connect.com This approach avoids the use of corrosive acids and is inherently safer, making it a promising direction for the industrial production of intermediates like dichloromethylpyridine N-oxides. thieme-connect.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly route to chemical synthesis. mdpi.comresearchgate.net Researchers are exploring the use of biocatalysts, either as isolated enzymes or whole-cell systems, to perform specific transformations in the synthesis of complex molecules. uni-bielefeld.degesundheitsindustrie-bw.de Combining biocatalysis with chemocatalysis in one-pot procedures can make production processes more efficient by eliminating the need for intermediate separation steps, thus reducing solvent use and waste. uni-bielefeld.de The development of nanobiocatalysts, where enzymes are immobilized on nanomaterials, is also a promising area, as it can enhance the stability and reusability of the enzymes. mdpi.com
Life Cycle Assessment (LCA): To holistically evaluate the environmental impact of a synthetic route, Life Cycle Assessment (LCA) is becoming an essential tool. researchgate.networktribe.com LCA considers the entire life cycle of a chemical process, from raw material extraction to waste disposal, and quantifies environmental impacts such as greenhouse gas emissions and cumulative energy demand. researchgate.netfrontiersin.org Applying LCA to the synthesis of dichloromethylpyridines can help identify hotspots in the production chain and guide the development of more sustainable alternatives. frontiersin.orguniroma1.it
Exploration of Novel Catalytic Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic methods is crucial for accessing new chemical space and improving reaction efficiency. For dichloromethylpyridines, future research in catalysis is likely to concentrate on the functionalization of the pyridine ring.
C-H Activation: Direct C-H activation has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org Research has demonstrated the feasibility of palladium-catalyzed C-H activation to functionalize a wide range of arenes and heterocycles, including pyridines. nih.gov Future work will likely focus on developing catalysts that can selectively activate specific C-H bonds on the this compound ring, allowing for the direct introduction of new functional groups. This would provide a more atom-economical route to novel derivatives compared to traditional cross-coupling reactions that require halogenated or organometallic precursors. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for promoting a wide range of chemical transformations. This approach uses light energy to drive reactions, often under ambient conditions. The combination of photoredox catalysis with transition metal catalysis, such as palladium, can enable novel transformations that are not accessible through ground-state catalysis. This dual catalytic approach could be employed for the functionalization of this compound, for example, in C-H amination or acylation reactions.
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is a key trend. numberanalytics.com Iron-based heterogeneous catalysts are particularly attractive due to the low cost and low toxicity of iron. uni-bielefeld.de These catalysts have shown promise in a variety of organic transformations, including C-C coupling reactions. uni-bielefeld.de Research into the application of such catalysts for the cross-coupling reactions of this compound could lead to more economical and sustainable synthetic methods.
Rational Design of Derivatives with Enhanced Bioactivity
This compound can serve as a scaffold for the development of new molecules with desirable biological activities, particularly in the agricultural sector.
Structure-Activity Relationship (SAR) Studies: A fundamental aspect of rational design is understanding the relationship between a molecule's structure and its biological activity. mdpi.comnih.gov By systematically modifying the structure of a lead compound and evaluating the bioactivity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. mdpi.com For example, studies on neonicotinoid insecticides, which are pyridine derivatives, have shown that modifications to different parts of the molecule can significantly impact their insecticidal potency. researchgate.net Similar SAR studies starting from the this compound core could lead to the discovery of new and more effective pesticides. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govdntb.gov.ua This approach has been successfully applied to various classes of pesticides and can be a powerful tool in the design of novel dichloromethylpyridine-based agrochemicals. rsc.org
The following table summarizes the insecticidal activity of some pyridine derivatives against the cowpea aphid (A. craccivora), illustrating how structural modifications influence bioactivity.
| Compound | Time (h) | LC₅₀ (ppm) |
| Compound 2 | 24 | 1.660 |
| 48 | 0.103 | |
| Compound 4 | 24 | 0.887 |
| Compound 5 | 24 | 2.612 |
| Acetamiprid (B1664982) (Standard) | 24 | 0.225 |
| 48 | 0.023 | |
| Data sourced from a study on pyridine derivatives' insecticidal bioefficacy. nih.gov |
Advanced Computational Modeling for Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular properties and reactivity that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structure of molecules, as well as their vibrational spectra (IR and Raman). researchgate.netscholarsresearchlibrary.com For this compound, DFT studies can provide a detailed understanding of its molecular properties, such as bond lengths, bond angles, and charge distribution. tandfonline.com This information can be used to predict the molecule's reactivity and to interpret experimental spectroscopic data. nih.govdntb.gov.ua For example, a computational study on 2,3-dichloropyridine (B146566) calculated the frontier orbital energy gap to be 5.75 eV, suggesting a reactive nature. scholarsresearchlibrary.com
Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method is crucial in drug discovery and pesticide design for predicting how a potential derivative might interact with its biological target. mdpi.commdpi.com For instance, in the development of new herbicides, molecular docking can be used to simulate the binding of dihydropyridine (B1217469) derivatives to the acetohydroxyacid synthase protein. nih.gov Similar docking studies could be performed for derivatives of this compound to guide the design of new bioactive compounds. nih.gov
Quantitative Structure-Property Relationship (QSPR): Similar to QSAR, QSPR models are used to predict the physicochemical properties of compounds based on their molecular structure. These models can be used to estimate properties such as boiling point, solubility, and toxicity, which are important for both synthetic chemistry and environmental assessment.
Sustainable Manufacturing and Environmental Remediation Strategies
The principles of sustainability extend beyond the synthesis of a chemical to its entire life cycle, including its manufacture and its fate in the environment.
Bioremediation: Chlorinated organic compounds, including chlorinated pyridines, can be persistent environmental pollutants. Bioremediation, which uses microorganisms to degrade contaminants, is a promising and environmentally friendly approach to clean up contaminated sites. nih.gov Studies have shown that some chlorinated pyridines can be degraded by soil microorganisms, although the rate of degradation is highly dependent on the position of the chlorine atoms on the pyridine ring. oup.comresearchgate.net For instance, 4-chloropyridine (B1293800) is more readily degraded than other chloropyridines. oup.com Research into identifying and engineering microorganisms that can effectively degrade this compound is a key future direction. clu-in.orgtandfonline.com
Advanced Oxidation Processes (AOPs): AOPs are another set of techniques for remediating water and soil contaminated with organic pollutants. These methods typically involve the in-situ generation of highly reactive species, such as hydroxyl radicals, which can break down persistent organic pollutants. mdpi.com Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a well-studied AOP for the degradation of organochlorine pesticides. unigoa.ac.innih.gov This method has the potential to completely mineralize organic pollutants into less harmful substances. google.com
The following table outlines various remediation strategies applicable to organochlorine compounds.
| Remediation Technique | Description |
| Bioremediation | Uses microorganisms to break down contaminants into less toxic substances. Can be enhanced by adding nutrients or oxygen (biostimulation). nih.govclu-in.org |
| Phytoremediation | Utilizes plants to absorb, accumulate, or degrade contaminants from soil and water. researchgate.net |
| Chemical Oxidation | Involves injecting oxidizing agents (e.g., permanganate (B83412), persulfate) to chemically destroy contaminants. mdpi.com |
| Photocatalytic Degradation | Uses a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species that degrade pollutants. unigoa.ac.innih.gov |
| Adsorption | Employs materials with high surface area, such as activated carbon or biochar, to bind and remove contaminants from water or soil. nih.govresearchgate.net |
Q & A
Basic Research Question
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- Waste Disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate at >1000°C to prevent dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
